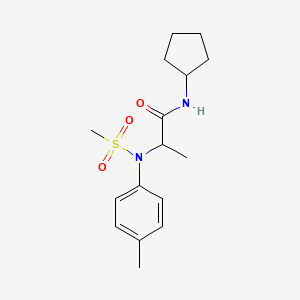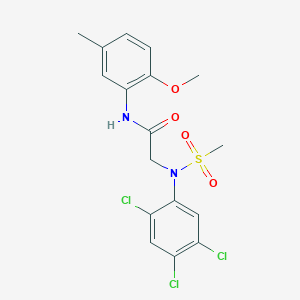
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CPMA, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPMA belongs to the class of alaninamide derivatives and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood. However, studies have suggested that N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide may exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have various biochemical and physiological effects. In cancer research, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In neurological research, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to protect against beta-amyloid-induced neurotoxicity and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is its potential as a therapeutic agent for various diseases. N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have anti-cancer and neuroprotective effects, which makes it a promising candidate for further research. However, one limitation of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide research. One direction is to further investigate the mechanism of action of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide and its effects on various signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in vivo to determine its efficacy and safety as a therapeutic agent. Additionally, further research is needed to explore the potential of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide as a treatment for other diseases, such as autoimmune disorders and cardiovascular diseases.
Scientific Research Applications
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In cancer research, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological research, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-cyclopentyl-2-(4-methyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-8-10-15(11-9-12)18(22(3,20)21)13(2)16(19)17-14-6-4-5-7-14/h8-11,13-14H,4-7H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSILRDXUACPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2CCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylphenyl)acetamide](/img/structure/B4164801.png)


![N-(3'-acetyl-1-benzyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4164824.png)
![N-{4-[(cyclopentylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4164831.png)
![2-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4164835.png)
![4-(2,4-dichlorophenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4164837.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4164841.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B4164846.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4164862.png)
![2-[(4-methylphenyl)sulfonyl]-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4164868.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B4164887.png)
![1-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4164889.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B4164899.png)